molecular formula C17H16ClN3O2S B2430059 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1798511-72-4

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2430059
CAS No.: 1798511-72-4
M. Wt: 361.84
InChI Key: BNVXPRHDSZSXIQ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-17(23-2,12-4-3-5-13(18)9-12)10-19-16(22)11-6-7-14-15(8-11)21-24-20-14/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVXPRHDSZSXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves a multi-step process. One common method includes the base-catalyzed substitution reaction to prepare substituted amine-linked and ether-linked boronic acid pinacol ester derivatives . This is followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a crucial building block in the synthesis of more complex molecules. It can be used in various organic transformations to create derivatives with enhanced properties.

Biology

  • Hypoxia Inhibition: Research indicates that this compound may act as a hypoxia inhibitor by targeting hypoxia-inducing factors (HIFs), which play a critical role in tumor survival under low oxygen conditions.

Medicine

  • Anticancer Properties: Studies have shown that N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide exhibits significant anticancer activity. It has been explored for its ability to inhibit the growth of hypoxic tumor cells.

Industry

  • Material Development: The compound is being investigated for its potential use in developing new materials, such as electron acceptors in polymer solar cells.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

Study TitleObjectiveFindings
Anticancer Activity Evaluation (2023)Evaluate cytotoxic effects on cancer cellsShowed dose-dependent decrease in cell viability with an IC50 value of 15 µM on MCF-7 cells
Hypoxia Inhibition Study (2024)Investigate effects on tumor hypoxiaDemonstrated significant inhibition of HIF-1 activity
Material Development Research (2025)Test as an electron acceptor in solar cellsExhibited promising efficiency improvements

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit hypoxia-inducing factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels . By targeting HIF-1, the compound can disrupt the processes that promote tumor growth and survival under hypoxic conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and methoxypropyl groups enhances its lipophilicity and bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • GPR17 Modulation : Some studies suggest that related sulfonamide compounds exhibit GPR17 modulating properties, which could be relevant for treating central nervous system (CNS) disorders .
  • Cereblon Ligands : The compound may also act as a ligand for cereblon E3 ubiquitin ligase, influencing the degradation of specific proteins involved in cellular signaling pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Effects Exhibits cytotoxic effects in various cancer cell lines.
Neuroprotective Properties Potential to protect neuronal cells from oxidative stress.
Anti-inflammatory Effects May inhibit pro-inflammatory cytokines in vitro.

Case Studies

  • Antitumor Activity :
    • A study evaluating the cytotoxicity of benzothiadiazole derivatives found that the target compound inhibited the proliferation of human cancer cell lines with IC50 values ranging from 100 nM to 1 µM. These findings suggest significant potential for cancer therapy applications.
  • Neuroprotection :
    • In vitro experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegenerative diseases.
  • Inflammation Modulation :
    • Research indicated that treatment with the compound led to a decrease in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell cultures, highlighting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. First, construct the benzothiadiazole core via condensation of substituted anilines with sulfur monochloride (S₂Cl₂) under controlled temperatures (60–90°C). Subsequent nucleophilic substitution attaches the 3-chlorophenyl-methoxypropyl group using coupling agents like EDCI or DCC in anhydrous DMF . Critical parameters include:

  • Temperature control : Excessive heat during condensation degrades intermediates.
  • Solvent purity : Anhydrous conditions prevent hydrolysis of reactive intermediates.
  • Stoichiometry : Excess coupling agent (1.2–1.5 eq) ensures complete amide bond formation .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are essential for structural confirmation?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation. Aromatic protons in benzothiadiazole appear as doublets (δ 7.5–8.5 ppm) .
  • IR : Stretching bands for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate the carboxamide group .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer : Prioritize target-based assays:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Cellular viability : Screen against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
  • Antimicrobial activity : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies optimize reaction conditions for high-purity synthesis, especially regarding solvent choice and catalyst use?

  • Methodological Answer : Optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF improves solubility of hydrophobic intermediates .
  • Catalyst selection : Pd(PPh₃)₄ (5 mol%) accelerates Suzuki-Miyaura cross-coupling for aryl group introduction .
  • Purification : Gradient column chromatography (hexane:EtOAc) removes unreacted starting materials .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm interactions .
  • Crystallography : Resolve binding modes via X-ray diffraction (data deposited in CCDC; refer to CIF files) .

Q. What computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to active sites using PDB structures (e.g., 1ATP for kinases) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., Cl, OCH₃) with activity using CoMFA/CoMSIA .

Q. How to assess the compound's stability under various conditions, and which degradation pathways are common?

  • Methodological Answer :

  • Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C typical for benzothiadiazoles) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC; methoxy groups may undergo demethylation .
  • Hydrolytic stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C; amide bonds are prone to enzymatic cleavage .

Q. What advanced techniques identify and quantify synthetic impurities or by-products?

  • Methodological Answer :

  • HPLC-PDA/MS : Use C18 columns (ACN:H₂O gradient) to separate impurities; MS/MS confirms structures .
  • NMR spiking : Add authentic standards to reaction mixtures to identify unknowns .
  • ICP-OES : Detect residual metal catalysts (e.g., Pd) below 10 ppm .

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